8-(3-(1-(3-Fluorobenzyl)piperidin-4-yl)propanoyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one hydrochloride
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Overview
Description
8-(3-(1-(3-Fluorobenzyl)piperidin-4-yl)propanoyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one hydrochloride is a complex organic compound that features a piperidine moiety, a fluorobenzyl group, and a tetrahydroquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-(1-(3-Fluorobenzyl)piperidin-4-yl)propanoyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one hydrochloride typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorobenzyl group, and the construction of the tetrahydroquinoline core. Common synthetic methods include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the fluorobenzyl group via nucleophilic substitution.
Condensation Reactions: Construction of the tetrahydroquinoline core through condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can be used to modify the tetrahydroquinoline core.
Substitution: Nucleophilic substitution reactions are common, especially for introducing or modifying the fluorobenzyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, thiols.
Major Products
The major products of these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further analyzed for their pharmacological properties.
Scientific Research Applications
8-(3-(1-(3-Fluorobenzyl)piperidin-4-yl)propanoyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and tetrahydroquinoline moieties are crucial for binding to these targets, leading to modulation of biological pathways. The fluorobenzyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine structures, such as piperine and evodiamine.
Fluorobenzyl Compounds: Other fluorobenzyl-substituted molecules used in medicinal chemistry.
Tetrahydroquinoline Derivatives: Compounds with similar tetrahydroquinoline cores.
Uniqueness
The uniqueness of 8-(3-(1-(3-Fluorobenzyl)piperidin-4-yl)propanoyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one hydrochloride lies in its combination of these three structural features, which may confer unique pharmacological properties and potential therapeutic applications.
Properties
Molecular Formula |
C26H30ClFN2O2 |
---|---|
Molecular Weight |
457.0 g/mol |
IUPAC Name |
6-[3-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]propanoyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one;hydrochloride |
InChI |
InChI=1S/C26H29FN2O2.ClH/c27-23-3-1-2-19(14-23)17-28-11-8-18(9-12-28)4-6-24(30)22-15-20-5-7-25(31)29-13-10-21(16-22)26(20)29;/h1-3,14-16,18H,4-13,17H2;1H |
InChI Key |
MFJFWEJRUOYCDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCC(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3)CC5=CC(=CC=C5)F.Cl |
Origin of Product |
United States |
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